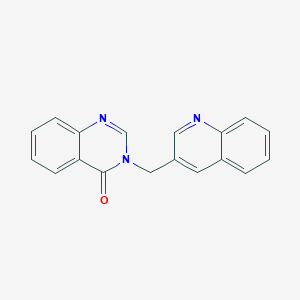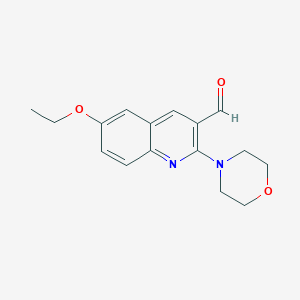
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Chemical Reactions Analysis
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Ethoxy-2-morpholinoquinoline-3-carbaldehyde can be compared with other similar compounds such as 2-chloroquinoline-3-carbaldehyde and its analogs . These compounds share a similar quinoline core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
436088-17-4 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
6-ethoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-14-3-4-15-12(10-14)9-13(11-19)16(17-15)18-5-7-20-8-6-18/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
WXYHJLDOIPTALK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


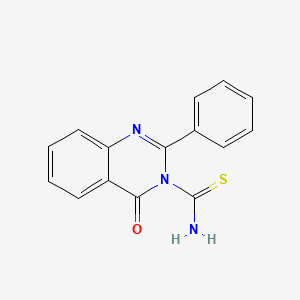
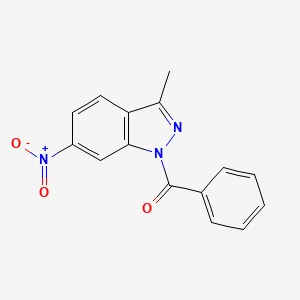

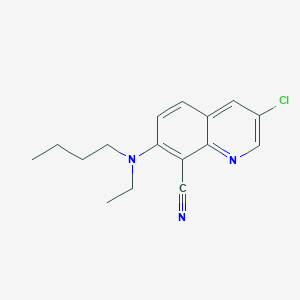


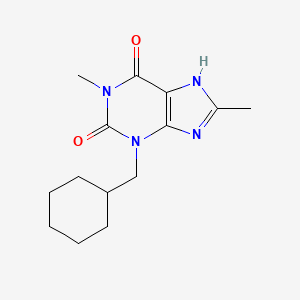

![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)


